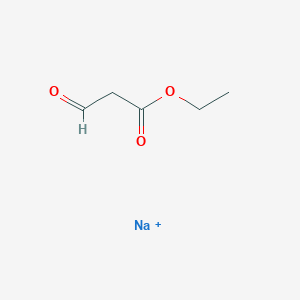
Sodium;ethyl 3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;ethyl 3-oxopropanoate, also known as ethyl 3-oxopropanoate sodium salt, is an organic compound with the molecular formula C5H7NaO3. It is a sodium salt derivative of ethyl 3-oxopropanoate, which is an ester of 3-oxopropanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. The resulting ester is then treated with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction. The use of anion exchange resins as catalysts can enhance the yield and purity of the product. The final product is often purified through distillation and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Sodium;ethyl 3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the substituents used.
Scientific Research Applications
Sodium;ethyl 3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of sodium;ethyl 3-oxopropanoate involves its interaction with various molecular targets. In biochemical reactions, the compound can act as a substrate for enzymes, undergoing transformations that are crucial for metabolic processes. The keto group in the compound is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can modulate enzyme activity and influence cellular pathways.
Comparison with Similar Compounds
Sodium;ethyl 3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate: Also known as acetoacetic ester, it has a similar structure but with an additional methyl group. It is used in similar applications but has different reactivity due to the presence of the methyl group.
Ethyl 3-oxopentanoate: This compound has a longer carbon chain, which affects its physical properties and reactivity.
Methyl 3-oxopropanoate: The methyl ester of 3-oxopropanoic acid, which has different solubility and reactivity compared to the ethyl ester.
The uniqueness of this compound lies in its sodium salt form, which enhances its solubility in water and makes it suitable for aqueous reactions. This property distinguishes it from other similar esters and expands its range of applications in various fields.
Properties
IUPAC Name |
sodium;ethyl 3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;/q;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFSLBDBSNBGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NaO3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)
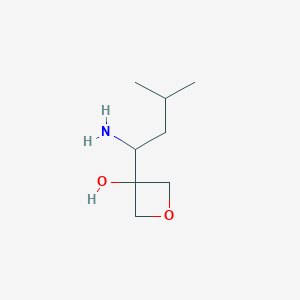
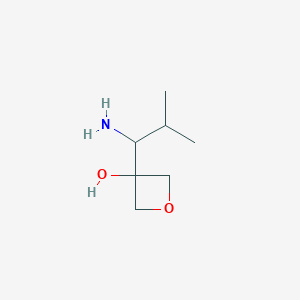
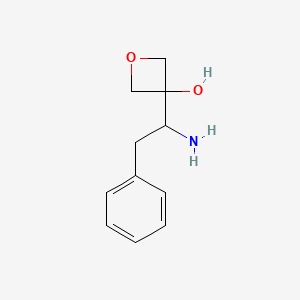
![3-[1-Amino-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]oxetan-3-ol](/img/structure/B8053360.png)
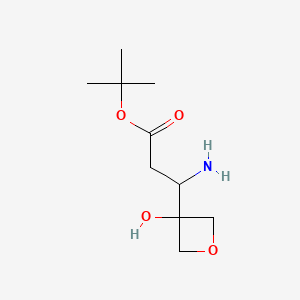

![tert-butyl N-[5-amino-5-(3-hydroxyoxetan-3-yl)pentyl]carbamate](/img/structure/B8053376.png)
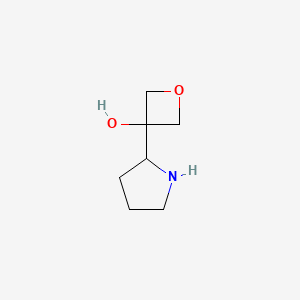
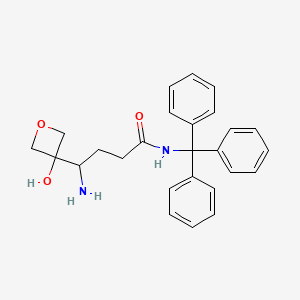
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8053416.png)
![3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8053428.png)
